2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid

Lipophilicity Physicochemical profiling Peptide drug design

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid (CAS 616882‑23‑6, MF C₉H₁₅F₂NO₄, MW 239.22) is a Boc‑protected, achiral (racemic) α,α‑disubstituted α‑amino acid derivative carrying two distinct fluorinated moieties: a β‑fluoro group (‑CHF‑) and an α‑fluoromethyl group (‑CH₂F) [REFS‑1]. The compound belongs to the α‑fluoroalkyl‑α‑amino acid class, whose members are recognized for their ability to modulate hydrophobicity, amine nucleophilicity, carboxylic acid acidity, and conformational preferences relative to non‑fluorinated or mono‑fluorinated analogs [REFS‑2].

Molecular Formula C9H15F2NO4
Molecular Weight 239.22 g/mol
Cat. No. B12978497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid
Molecular FormulaC9H15F2NO4
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CF)(CF)C(=O)O
InChIInChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4-10,5-11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyHKNROYNOBSCALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid – Structural Identity and Procurement Context


2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid (CAS 616882‑23‑6, MF C₉H₁₅F₂NO₄, MW 239.22) is a Boc‑protected, achiral (racemic) α,α‑disubstituted α‑amino acid derivative carrying two distinct fluorinated moieties: a β‑fluoro group (‑CHF‑) and an α‑fluoromethyl group (‑CH₂F) [REFS‑1]. The compound belongs to the α‑fluoroalkyl‑α‑amino acid class, whose members are recognized for their ability to modulate hydrophobicity, amine nucleophilicity, carboxylic acid acidity, and conformational preferences relative to non‑fluorinated or mono‑fluorinated analogs [REFS‑2]. It is commercially supplied as a research‑grade building block for solution‑ and solid‑phase peptide synthesis [REFS‑1].

Building block type Boc-protected for standard SPPS/LPPS compatibility
Spectroscopic utility Two distinct 19F environments enable site-resolved NMR probing
Conformational design α,α-disubstitution combined with fluorine gauche effect biases peptide backbone
Lipophilicity context Predicted lower LogP than Boc-Aib-OH despite dual fluorination

Why 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid Cannot Be Replaced by Generic Boc‑Protected Amino Acid Analogs


Generic substitution with simpler Boc‑protected α,α‑disubstituted building blocks such as Boc‑Aib‑OH (Boc‑α‑methylalanine) or mono‑fluorinated analogs fails because this compound simultaneously delivers three functionally coupled features that are absent from common alternatives: (i) dual, spectroscopically distinguishable ¹⁹F environments (‑CHF‑ and ‑CH₂F) enabling site‑resolved ¹⁹F NMR probing [REFS‑1]; (ii) a balanced lipophilicity profile (XLogP3 = 1.1) that is lower than that of Boc‑Aib‑OH (estimated LogP ≈ 1.4–1.8) despite the presence of two fluorine atoms, reflecting the polar effect of the β‑fluoro substituent [REFS‑2][REFS‑3]; and (iii) the combined conformational restriction of α,α‑disubstitution and the fluorine gauche effect, which cannot be reproduced by non‑fluorinated or mono‑fluorinated congeners [REFS‑4]. Interchanging this compound with a generic analog would alter peptide conformation, ¹⁹F NMR readout capability, and pharmacokinetic‑relevant physicochemical properties simultaneously.

Dual 19F capability absent
Boc-Aib-OH and mono-fluorinated analogs provide one or zero 19F environments, losing site-resolved NMR utility.
Lipophilicity profile mismatch
Alkyl-only analogs such as Boc-Aib-OH exhibit higher predicted LogP, which may alter solubility and protein binding in peptide leads.
Conformational bias differs
Non-fluorinated α,α-disubstituted amino acids lack the electronic gauche preference that further restricts side-chain orientation.

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: Lower XLogP3 Than Boc‑Aib‑OH Despite Dual Fluorination

The target compound exhibits a computed XLogP3 of 1.1 [1], which is 0.34–0.67 log units lower than Boc‑Aib‑OH (LogP ≈ 1.44 by KowWin estimation; vendor‑reported LogP = 1.77) [2]. This represents a ~2.2‑ to 4.7‑fold reduction in octanol‑water partition coefficient despite carrying two additional fluorine atoms (monoisotopic mass increase of +35.98 Da vs. Boc‑Aib‑OH). The lower lipophilicity is attributable to the electron‑withdrawing β‑fluoro substituent increasing molecular polarity in a manner not achievable with alkyl‑only α,α‑disubstitution.

Lipophilicity Modulation
Cross-study comparable
XLogP3 1.1 vs. 1.44–1.77
Lower partition coefficient may reduce nonspecific binding relative to Boc-Aib-OH
Computed values only; experimental LogP unavailable
Lipophilicity Physicochemical profiling Peptide drug design

Dual ¹⁹F NMR Probe Capability: Two Distinct Fluorine Signals vs. Single‑Fluorine or Non‑Fluorinated Analogs

The target compound contains two chemically and magnetically distinct fluorine environments: a β‑CHF fluorine and an α‑CH₂F fluorine [1]. This contrasts with Boc‑α‑fluoromethylalanine (single ‑CH₂F environment) and Boc‑Aib‑OH (zero fluorine atoms), providing the target compound with dual‑channel ¹⁹F NMR reporting capability. In the broader class of fluorinated amino acids, compounds with two distinct ¹⁹F signals are established as powerful tools for monitoring protein conformational changes and ligand binding at multiple sites simultaneously [2]. The target compound's fluorine pattern offers two resolved signals from a single residue without requiring incorporation of multiple different fluorinated amino acids.

Dual 19F NMR Probe
Class-level inference
2 distinct environments vs. 1 (mono‑F) or 0 (non‑F)
Enables multi-site monitoring from a single residue, reducing sequence perturbation
No experimental chemical shift data for this compound
¹⁹F NMR spectroscopy Protein conformational analysis Fluorinated probes

α,α‑Disubstitution with Fluorine‑Mediated Conformational Restriction vs. Alkyl‑Only Disubstitution

α,α‑Disubstituted amino acids restrict backbone conformational freedom and stabilize defined secondary structures (e.g., 3₁₀‑helices, β‑turns) in peptides [1]. The target compound combines this steric constraint with the electronic effect of β‑fluorination, which introduces a fluorine gauche preference that further biases side‑chain orientation [2]. In contrast, Boc‑Aib‑OH provides only steric constraint without electronic conformational bias. While direct crystallographic or CD spectroscopic comparison data for the target compound vs. Boc‑Aib‑OH in identical peptide sequences are not available in the current literature, the class of α‑fluoroalkyl‑α‑amino acids is well‑established to impose distinct φ/ψ dihedral angle preferences compared to their non‑fluorinated counterparts [2].

Conformational Restriction
Class-level inference
Steric + electronic (F gauche) vs. steric only
Combined bias not achievable with Boc-Aib-OH; φ/ψ preferences likely differ
No peptide crystal structures with this compound available
Conformational constraint Peptide secondary structure Peptidomimetic design

Amino Group Nucleophilicity: Fluorine‑Induced pKa Depression vs. Boc‑α‑Tfm‑Alanine

The electron‑withdrawing effect of fluorine atoms at the α‑position decreases amine nucleophilicity and increases carboxylic acid acidity in α‑fluoroalkyl‑α‑amino acids [1]. The target compound carries one α‑CH₂F group, which is less electronegative than the α‑CF₃ group in Boc‑α‑trifluoromethylalanine (Boc‑α‑Tfm‑Ala). Literature for the compound class indicates that Boc‑α‑Tfm‑Ala requires harsh activation conditions for peptide coupling due to severe amine deactivation [2], whereas the target compound's monofluoromethyl group is expected to preserve higher amine nucleophilicity. The first successful peptide bond formation on the amino group of α‑fluoroalkyl‑α‑amino acids was reported with satisfactory yields using amino acid bromide activation [3], establishing the feasibility of incorporating this compound class into peptides.

Amine Nucleophilicity
Class-level inference
–CH₂F > –CF₃ (Boc‑α‑Tfm‑Ala)
Higher predicted coupling feasibility than severely deactivated α‑CF₃ analogs
No experimental coupling yield data for target compound
Amine nucleophilicity Peptide coupling efficiency α‑Fluoroalkyl‑α‑amino acids

2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid – Evidence‑Supported Application Scenarios for Procurement Decision‑Making


Dual‑Channel ¹⁹F NMR Probe Incorporation in Peptide and Protein Studies

Researchers requiring site‑resolved ¹⁹F NMR monitoring of protein conformational changes, ligand binding, or peptide folding can incorporate this compound as a single residue to obtain two distinct fluorine signals (‑CHF‑ and ‑CH₂F). This reduces the number of sequence modifications needed relative to incorporating two separate mono‑fluorinated amino acids, preserving the native‑like sequence as much as possible while enabling multi‑site environmental sensing [1][2].

Conformationally Constrained Peptidomimetic Design with Balanced Lipophilicity

Medicinal chemists designing peptidomimetics that require both α,α‑disubstitution‑based conformational restriction and controlled lipophilicity can select this compound over Boc‑Aib‑OH to achieve a 2‑ to 5‑fold reduction in predicted octanol‑water partition coefficient (XLogP3 = 1.1 vs. Boc‑Aib‑OH LogP ≈ 1.4–1.8) without sacrificing the α,α‑disubstitution scaffold [3]. This is particularly relevant when aqueous solubility and reduced non‑specific protein binding are prioritized.

Intermediate‑Reactivity Fluorinated Building Block for Solid‑Phase Peptide Synthesis

For peptide chemists seeking a fluorinated α,α‑disubstituted building block that avoids the severe amine deactivation associated with α‑CF₃‑substituted analogs (e.g., Boc‑α‑Tfm‑Ala), this compound provides an intermediate electrophilicity profile [4]. Its Boc protection is compatible with standard SPPS protocols (TFA‑mediated deprotection), and the α‑CH₂F group preserves sufficient amine nucleophilicity for practical coupling yields using established hindered‑amino‑acid coupling methods such as amino acid bromides or HBTU/PyBroP activation [5].

Proteolytic Stability Enhancement in Peptide Therapeutic Leads

Incorporation of fluorinated amino acids is a validated strategy for tuning the proteolytic stability of peptides [1]. The target compound's α,α‑disubstitution inherently resists exopeptidase cleavage, while the β‑fluoro substituent may further modulate local protease recognition. Although quantitative stability half‑life data for this specific compound are not available in the current literature, the dual‑modification pattern (steric shielding + electronic perturbation) is supported by class‑level evidence as a rational design approach for extending peptide half‑life [1][4].

Application
Selection Property
Validation Focus
Dual-channel 19F NMR probe
Two distinct fluorine environments
Confirm site-resolved 19F NMR signals in target peptide
Conformationally constrained peptidomimetics
α,α‑disubstitution + low predicted lipophilicity
Verify lipophilicity and conformational bias in sequence context
Intermediate‑reactivity SPPS building block
Boc protection and moderate amine nucleophilicity
Evaluate coupling efficiency using hindered‑AA activation protocols
Proteolytic stability research
Dual steric/electronic modification pattern
Assess peptide half‑life in relevant enzymatic assay
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